molecular formula C6H11N5 B13105936 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine

Cat. No.: B13105936
M. Wt: 153.19 g/mol
InChI Key: BQDVABPXMCSZED-UHFFFAOYSA-N
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Description

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H11N5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine
  • 4-hydrazinyl-6-methylpyrimidin-2-amine
  • 2,6-dimethylpyrimidin-4-ylhydrazine

Uniqueness

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4-hydrazinyl-N,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C6H11N5/c1-4-3-5(11-7)10-6(8-2)9-4/h3H,7H2,1-2H3,(H2,8,9,10,11)

InChI Key

BQDVABPXMCSZED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)NN

Origin of Product

United States

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